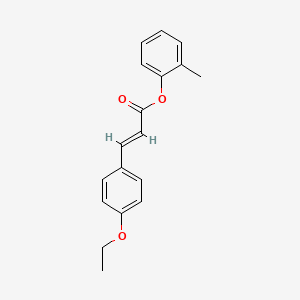
2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a natural beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmine has gained attention in scientific research for its potential therapeutic applications in various diseases.
Mécanisme D'action
Harmine exerts its pharmacological effects by inhibiting the enzyme monoamine oxidase A (MAO-A) and by acting as a selective inhibitor of the protein kinase DYRK1A. Inhibition of MAO-A leads to an increase in the levels of neurotransmitters, such as serotonin and dopamine, in the brain, which can have antidepressant and anxiolytic effects. Inhibition of DYRK1A has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects
Harmine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Harmine has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic option for type 2 diabetes. In addition, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have immunomodulatory effects, making it a potential therapeutic option for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Harmine has also been shown to have low toxicity and good bioavailability. However, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including the development of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with improved pharmacological properties. The use of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline in combination with other drugs for the treatment of various diseases is also an area of interest. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to identify new therapeutic targets for 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Méthodes De Synthèse
Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and microbial synthesis. The most common method of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline synthesis is through the extraction of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline from the seeds of Peganum harmala. Harmine can also be synthesized chemically from tryptamine and 2-bromoacetaldehyde diethyl acetal. Microbial synthesis of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been reported using engineered Escherichia coli strains.
Applications De Recherche Scientifique
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and psychiatric disorders. Harmine has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Harmine has also been studied for its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant and anxiolytic effects, making it a potential therapeutic option for psychiatric disorders.
Propriétés
IUPAC Name |
2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-4-15-13(3-1)14-5-7-18(10-16(14)17-15)9-12-6-8-19-11-12/h1-4,6,8,11,17H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZJNFDBMJIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5275747 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629562.png)
![4-[3-(benzyloxy)propyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5629571.png)

![N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5629589.png)
![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5629594.png)
![2-({[4-(1H-imidazol-1-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629605.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(3-methoxyphenyl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5629613.png)
![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)
![N-{[(diphenylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5629625.png)
![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)

![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)